Acroptilin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

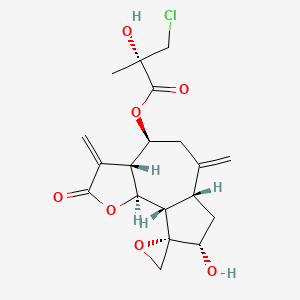

Acroptilin is a sesquiterpene lactone that is isolated from Acroptilon repens and displays anti-allergic properties. It has a role as an anti-allergic agent and a plant metabolite. It is a sesquiterpene lactone, an azulenofuran, an epoxide, an olefinic compound, a tertiary alcohol, a secondary alcohol, an organochlorine compound and an organic heterotetracyclic compound.

科学研究应用

Introduction to Acroptilin

This compound, a compound derived from the plant Acroptilon repens, has garnered attention for its potential applications in various fields, particularly in medicine and pharmacology. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic uses.

Antidiabetic Effects

Recent studies have demonstrated the antidiabetic properties of Acroptilon repens, particularly through its extracts. One study investigated the effects of iron nanoparticles stabilized by Acroptilon repens extract on gestational diabetes. The results indicated significant anti-diabetic characteristics in both laboratory settings and living organisms, suggesting that Acroptilon may play a role in managing diabetes effectively .

Antihyperlipidemic Activity

This compound has also been shown to possess antihyperlipidemic properties. A study conducted on mice revealed that extracts from Acroptilon repens could lower lipid levels significantly, indicating its potential use in treating hyperlipidemia. The study highlighted that the extract led to a decrease in low-density lipoprotein (LDL) and an increase in high-density lipoprotein (HDL) levels after subchronic administration .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various biochemical analyses. Studies indicated that the extract could reduce oxidative stress markers in vital organs such as the liver and brain, suggesting a protective effect against oxidative damage .

Acute and Subchronic Toxicity

Toxicity studies have been essential in evaluating the safety profile of this compound. An acute toxicity study revealed that the LD50 value was greater than 2000 mg/kg, categorizing it as a practically non-toxic agent . However, subchronic studies indicated significant liver toxicity at higher doses (1000 mg/kg), with increased liver weight and elevated serum biomarkers like alkaline phosphatase (ALP) and aspartate aminotransferase (AST) observed .

Histopathological Findings

Histopathological examinations following subchronic exposure demonstrated changes in organ weight and structure, particularly in the liver, highlighting the need for careful dosage management when using this compound for therapeutic purposes .

Case Study 1: Antidiabetic Properties

A detailed investigation into the effects of Acroptilon repens extract on iron nanoparticles showed promising results for treating gestational diabetes. The study involved administering different dosages of iron nanoparticles stabilized with Acroptilon extract to diabetic mice, leading to improved glucose tolerance and insulin sensitivity .

Case Study 2: Lipid Profile Improvement

In another study focusing on hyperlipidemia, mice treated with varying doses of Acroptilon repens extract exhibited significant improvements in their lipid profiles over a 28-day period. This included marked reductions in triglycerides and LDL levels, alongside increases in HDL levels, corroborating its potential use as a natural therapeutic agent for managing cholesterol levels .

Summary Table of Applications

属性

分子式 |

C19H23ClO7 |

|---|---|

分子量 |

398.8 g/mol |

IUPAC 名称 |

[(3aR,4S,6aR,8S,9S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C19H23ClO7/c1-8-4-11(26-17(23)18(3,24)6-20)13-9(2)16(22)27-15(13)14-10(8)5-12(21)19(14)7-25-19/h10-15,21,24H,1-2,4-7H2,3H3/t10-,11-,12-,13+,14-,15-,18+,19-/m0/s1 |

InChI 键 |

RFRUYYQMUJRBAN-LKUPFZQBSA-N |

SMILES |

CC(CCl)(C(=O)OC1CC(=C)C2CC(C3(C2C4C1C(=C)C(=O)O4)CO3)O)O |

手性 SMILES |

C[C@@](CCl)(C(=O)O[C@H]1CC(=C)[C@@H]2C[C@@H]([C@]3([C@@H]2[C@@H]4[C@@H]1C(=C)C(=O)O4)CO3)O)O |

规范 SMILES |

CC(CCl)(C(=O)OC1CC(=C)C2CC(C3(C2C4C1C(=C)C(=O)O4)CO3)O)O |

同义词 |

chlorohyssopifolin C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。